Morpholino A monomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino A monomer is a type of oligomer molecule used in molecular biology to modify gene expression. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), making them valuable tools for reverse genetics by knocking down gene function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino A monomer involves the condensation of morpholino nucleosides with nucleobases under Lewis acid conditions . The key precursor, 6-hydroxymethyl-morpholine acetal, is synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
Industrial Production Methods
Industrial production of phosphorodiamidate morpholino oligonucleotides (PMOs) employs the H-phosphonate approach, which significantly reduces coupling times compared to traditional methods . This approach uses phosphonium-type condensing reagents to facilitate the fragment condensation of PMO, enabling large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Morpholino A monomer undergoes various chemical reactions, including:
Condensation Reactions: Involving the coupling of morpholino nucleosides with nucleobases.
Oxirane Ring Opening: Using nucleophiles like N-nosyl aminoacetaldehyde.
Common Reagents and Conditions
Lewis Acids: Used in the condensation of morpholino nucleosides with nucleobases.
Phosphonium-type Condensing Reagents: Employed in the H-phosphonate approach for large-scale synthesis.
Major Products Formed
The major products formed from these reactions are phosphorodiamidate morpholino oligonucleotides (PMOs), which are used in antisense therapy .
Scientific Research Applications
Morpholino A monomer has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): Similar in structure and function, used in antisense therapy.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): A novel analog with potential as a drug candidate in antisense therapy.
Uniqueness
Morpholino A monomer is unique due to its high binding affinity to target mRNA, sequence specificity, solubility in water, and low toxicity . These properties make it a promising candidate for gene knockdown studies and antisense therapy .
Biological Activity
Morpholino A monomers are a class of synthetic nucleic acid analogs known for their unique biological activities, particularly in gene regulation and therapeutic applications. This article explores the biological activity of Morpholino A monomers, focusing on their mechanisms of action, synthesis, applications in research and therapy, and potential side effects.
1. Overview of Morpholino A Monomers
Morpholino A monomers are characterized by a backbone of morpholine rings linked by phosphorodiamidate bonds. Unlike traditional nucleotides, Morpholinos are neutral in charge, which enhances their stability and cellular uptake. They are primarily used as antisense oligonucleotides to block the expression of specific genes by binding to complementary RNA sequences through steric hindrance rather than degradation mechanisms typical of other antisense technologies like siRNA .
Morpholino A monomers exert their biological effects primarily through the following mechanisms:
- Steric Blockade : By binding to the target mRNA, Morpholinos prevent the ribosomal machinery from initiating translation, effectively "knocking down" gene expression .
- Modification of RNA Processing : They can interfere with splicing and other post-transcriptional modifications, thereby affecting protein synthesis .
- Resistance to Nucleases : Morpholinos are resistant to enzymatic degradation by nucleases, which enhances their stability in biological systems and allows for prolonged activity .
3. Synthesis of Morpholino A Monomers
The synthesis of Morpholino A monomers involves several chemical processes:
- Starting Materials : The synthesis typically begins with ribonucleosides.
- Chemical Modifications : Through a series of reactions including periodate cleavage and Schiff base formation, morpholino monomers are produced .
- Solid-Phase Synthesis : The final assembly into oligomers is achieved using solid-phase techniques, allowing for the creation of longer chains necessary for effective gene targeting .
Table 1: Comparison of Morpholino Monomer Properties
Property | Morpholino A Monomer | Traditional Oligonucleotides |
---|---|---|
Charge | Neutral | Negative |
Stability | High (nuclease-resistant) | Variable |
Cellular Uptake | Good | Variable |
Mechanism of Action | Steric blockade | Degradation |
4. Applications in Research and Therapy
Morpholino A monomers have been extensively used in various research fields:
- Developmental Biology : They are crucial for studying gene function during embryogenesis. Researchers inject Morpholinos into embryos (e.g., zebrafish) to observe phenotypic changes resulting from gene knockdown .
- Therapeutics : Morpholinos have shown promise in treating genetic disorders and viral infections. Their ability to inhibit specific mRNA targets makes them suitable candidates for therapeutic interventions against diseases like Duchenne muscular dystrophy and certain viral infections .
Case Study 1: Gene Knockdown in Zebrafish
In a study investigating the role of Wnt1 in neurogenesis, Morpholinos targeting Wnt1 were injected into zebrafish embryos. The results indicated a significant decrease in neuronal marker expression due to effective gene knockdown. However, co-injection with a Tp53 morpholino rescued the phenotype, highlighting potential off-target effects associated with Morpholino use .
Case Study 2: Antiviral Applications
Morpholinos have been evaluated for their antiviral properties against various pathogens. In one study, PMOs demonstrated significant inhibition of viral protein translation in cell cultures infected with influenza virus, showcasing their potential as antiviral agents .
6. Potential Side Effects and Considerations
While Morpholinos are generally considered safe and effective, there are some concerns regarding off-target effects:
- Activation of Apoptosis : Some studies have reported that certain Morpholinos can inadvertently activate apoptotic pathways through Tp53 activation, leading to unintended cellular effects .
- Toxicity : Although generally low, some formulations may exhibit cytotoxicity depending on the delivery method and concentration used .
7. Conclusion
Morpholino A monomers represent a powerful tool in molecular biology and therapeutic development due to their unique properties and mechanisms of action. Their ability to selectively inhibit gene expression while remaining stable in biological environments makes them invaluable in both research and clinical settings. Continued exploration into their applications and potential side effects will further enhance our understanding and utilization of these compounds.
Properties
CAS No. |
1155373-30-0 |
---|---|
Molecular Formula |
C38H37ClN7O4P |
Molecular Weight |
722.2 g/mol |
IUPAC Name |
N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |
InChI Key |
HRNHOEBQNIMEGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.